2-(piperidin-1-yl)ethyl 3-methylbenzoate
Description
2-(Piperidin-1-yl)ethyl 3-methylbenzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a 3-methyl group and a piperidin-1-yl ethyl moiety.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 3-methylbenzoate |
InChI |
InChI=1S/C15H21NO2/c1-13-6-5-7-14(12-13)15(17)18-11-10-16-8-3-2-4-9-16/h5-7,12H,2-4,8-11H2,1H3 |
InChI Key |
NUMPQHMZRBWYRW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OCCN2CCCCC2 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCCN2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-1-yl)ethyl 3-methylbenzoate typically involves the esterification of 3-Methyl-benzoic acid with 2-piperidin-1-yl-ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
3-Methyl-benzoic acid+2-piperidin-1-yl-ethanolAcid catalyst3-Methyl-benzoic acid 2-piperidin-1-yl-ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-1-yl)ethyl 3-methylbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3-Methyl-benzoic acid and 2-piperidin-1-yl-ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 3-Methyl-benzoic acid and 2-piperidin-1-yl-ethanol.
Oxidation: Corresponding carboxylic acids and ketones.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(piperidin-1-yl)ethyl 3-methylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interactions of piperidine derivatives with biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(piperidin-1-yl)ethyl 3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogues
Key Comparative Insights
Anti-Alzheimer’s Activity
- SP-2 shares the piperidin-1-yl ethyl group with the target compound but features a pyrimidine core and 4-chlorophenyl substituent. Its anti-Alzheimer’s efficacy is attributed to acetylcholinesterase inhibition, mimicking donepezil’s mechanism .
- The target compound’s benzoate ester may influence blood-brain barrier penetration differently compared to SP-2’s pyrimidine scaffold, though direct evidence is lacking.
Antimicrobial Activity
- Pyrimidine derivatives with 2-(piperidin-1-yl)ethylthio groups at C-2 demonstrated potent antifungal activity, outperforming other substituents. The thioether linkage may enhance target binding through sulfur’s electronic effects .
- In contrast, the target compound’s ester group could offer improved metabolic stability compared to thioethers, which are prone to oxidation.
Chemical Stability
- The instability of nitro-substituted analogs (e.g., ethyl nitroacetate derivatives) highlights the advantage of the target compound’s ester group. Piperidine substitution in nitro-containing compounds led to decomposition, whereas esters are generally more stable under physiological conditions .
Substituent Effects
- Core structure : Pyrimidine-based analogs (SP-2, antimicrobial derivatives) show diverse activities, while benzoate esters (target compound) may prioritize stability and solubility.
- Substituent position : Antimicrobial activity in pyrimidines is highly position-dependent (e.g., C-2 vs. C-6), suggesting that substituent placement on the target compound’s benzoate core could critically influence its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
